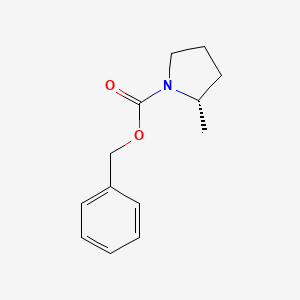

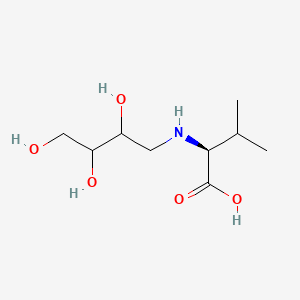

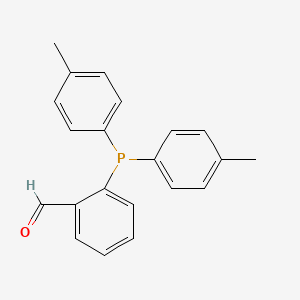

![molecular formula C9H9N3O B598300 (E)-5-甲基-1H-吡咯并[2,3-b]吡啶-3-甲醛肟 CAS No. 1198098-52-0](/img/structure/B598300.png)

(E)-5-甲基-1H-吡咯并[2,3-b]吡啶-3-甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime” is a compound that belongs to the class of oximes . Oximes are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . They are the most common and widely acclaimed nitrogen-containing biological motifs, with diverse biological and pharmacological applications .

Synthesis Analysis

Oximes are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene . Substitution reactions of the chloride with an alcohol are often used for the synthesis of imidates .Molecular Structure Analysis

The molecular structure of oximes includes dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Despite their structural similarities with imines, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .Chemical Reactions Analysis

Oximes have reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .科学研究应用

药物发现中的杂环化合物

杂环化合物,如吡唑并[3,4-b]吡啶和吡咯烷衍生物,由于其与生物靶点相互作用的多功能性,在药物发现中发挥着至关重要的作用。例如,吡唑并[3,4-b]吡啶因其在激酶抑制中的功效而备受关注,凸显了其在设计针对各种疾病(包括癌症和中枢神经系统疾病)的新型疗法中的潜力 (Wenglowsky,2013)。类似地,吡咯烷环是药物化学中广泛使用的骨架,这归因于它增强药效团空间并显着影响分子立体化学的能力,为开发具有多种生物学特征的化合物提供了基础 (Li Petri 等,2021)。

在中枢神经系统 (CNS) 作用药物合成中的作用

在新型中枢神经系统作用药物合成中对功能性化学基团的探索已经确定杂环是关键结构。具有吡咯、吡啶和类似杂环骨架的化合物已被证实具有从抑郁症到惊厥控制等中枢神经系统作用,这为开发新的治疗剂提供了途径 (Saganuwan,2017)。

催化和有机合成

杂环化合物是催化和有机合成的组成部分,为构建复杂的分子结构提供了创新的方法。对 5H-吡喃并[2,3-d]嘧啶-2-酮/2,4-二酮(硫酮)合成的综述重点介绍了使用杂化催化剂来开发这些骨架,这些骨架在医药和制药行业中至关重要,因为它们具有广泛的合成应用和生物利用度 (Parmar 等,2023)。

分析和感官应用

在食品和生物基质中分析杂环芳香胺强调了这些化合物在健康和环境科学中的作用。液相色谱和气相色谱结合质谱等技术已应用于分析杂环化合物,突出了它们在了解膳食接触潜在致癌物及其代谢命运方面的意义 (Teunissen 等,2010)。

作用机制

安全和危害

While specific safety and hazard information for “(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime” is not available, it’s important to note that organophosphates (OPs), which are commonly used as pesticides, insecticides, medications, and as nerve agents in chemical weapons, are extremely toxic . Oximes are renowned for their applications as OP antidotes .

未来方向

Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future research may continue to explore these and other innovative uses of this powerful functional group .

属性

| { "Design of the Synthesis Pathway": "The synthesis of (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime can be achieved through a multi-step reaction involving a series of chemical transformations.", "Starting Materials": [ "2,3-dihydro-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic acid", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in acetic acid.", "Step 2: Add hydroxylamine hydrochloride and sodium hydroxide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Extract the reaction mixture with ethyl acetate and wash the organic layer with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude oxime.", "Step 5: Purify the crude oxime by column chromatography using a suitable solvent system to obtain the desired product, (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime." ] } | |

CAS 编号 |

1198098-52-0 |

分子式 |

C9H9N3O |

分子量 |

175.19 g/mol |

IUPAC 名称 |

N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H9N3O/c1-6-2-8-7(5-12-13)4-11-9(8)10-3-6/h2-5,13H,1H3,(H,10,11) |

InChI 键 |

HFFLEBHLDYXIRV-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(NC=C2C=NO)N=C1 |

规范 SMILES |

CC1=CC2=C(NC=C2C=NO)N=C1 |

同义词 |

(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

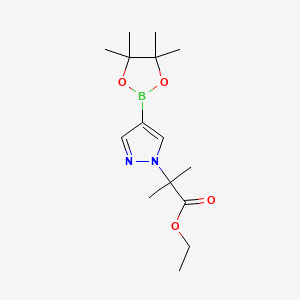

![Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B598217.png)

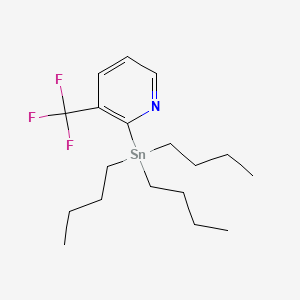

![Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598230.png)

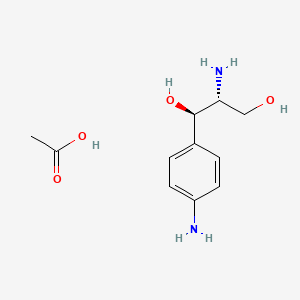

![tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B598239.png)

![2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B598240.png)